2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in carbon–carbon bond formation . This reaction involves the coupling of boron reagents with halides under palladium catalysis, providing mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce various functional groups .
Scientific Research Applications
2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research into its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound undergoes oxidative addition and transmetalation with palladium catalysts . This process facilitates the formation of new carbon–carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dichloroaniline: Another halogenated aromatic compound with similar reactivity.
Indole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific combination of halogenated aromatic rings and quinoline structure, which imparts distinct chemical and physical properties .
Biological Activity
2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core with multiple halogenated phenyl groups and a carboxylate functional group, suggests diverse biological activities. This article reviews the compound's biological activities, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H11BrCl3NO2. The presence of bromine and chlorine substituents enhances its reactivity and potential biological activity. The compound's structure can be summarized as follows:
Component | Details |
---|---|
Molecular Formula | C22H11BrCl3NO2 |
CAS Number | 355421-74-8 |
Molecular Weight | 434.79 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication.
Case Study: DNA Gyrase Inhibition
A study investigating the antimicrobial activity of various quinoline derivatives found that compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were particularly promising:
Compound | MIC (μM) |
---|---|
This compound | 38.64 |
Ciprofloxacin (control) | 3.80 |
The compound's IC50 values indicated strong binding affinity to the target enzyme, suggesting its potential as an effective antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.
The anticancer activity is believed to stem from its ability to interact with specific molecular targets involved in cell proliferation and survival. The halogenated structure may enhance its interaction with cellular targets, leading to increased cytotoxicity against cancer cell lines.
Comparative Analysis with Similar Compounds
Several compounds structurally similar to this compound have been synthesized and tested for their biological activities. A comparative analysis reveals the following:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | C16H9Br2NO2 | Contains two bromine atoms |
2,4-Dichlorophenyl 8-methyl-2-phenyl-4-quinolinecarboxylate | C22H11Cl2N1O2 | Substituted at the 8-position with a methyl group |
4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate | C22H11BrCl3NO2 | Features three chlorine atoms |
These comparisons highlight how variations in substitution patterns can significantly affect biological activity .
Properties
CAS No. |
355421-74-8 |
---|---|
Molecular Formula |
C22H11BrCl3NO2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H11BrCl3NO2/c23-13-3-7-19-16(9-13)17(11-20(27-19)12-1-4-14(24)5-2-12)22(28)29-21-8-6-15(25)10-18(21)26/h1-11H |
InChI Key |
YKDMKQWHHNACMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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